
1-Tert-butyl 2-methyl 1,2,3,4-tetrahydropyridine-1,2-dicarboxylate
Overview
Description
1-Tert-butyl 2-methyl 1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is a bicyclic compound featuring a partially saturated pyridine ring with tert-butyl and methyl ester groups at the 1- and 2-positions, respectively. For instance, 1-tert-butyl 2-methyl 2,3-dihydropyridine-1,2(6H)-dicarboxylate (CAS 164298-41-3) has a molecular formula of C₁₂H₁₉NO₄ and a molecular weight of 241.29, with applications as a synthetic intermediate in organic chemistry . The compound’s structural flexibility allows for modifications that influence reactivity, stability, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 2-methyl 1,2,3,4-tetrahydropyridine-1,2-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl and methyl-substituted precursors, which undergo cyclization and esterification reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 2-methyl 1,2,3,4-tetrahydropyridine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that derivatives of tetrahydropyridine compounds exhibit antioxidant activity. This is crucial in the development of pharmaceuticals aimed at combating oxidative stress-related diseases such as neurodegenerative disorders. In particular, studies have shown that compounds similar to 1-tert-butyl 2-methyl 1,2,3,4-tetrahydropyridine-1,2-dicarboxylate can protect neuronal cells from oxidative damage .
Neuroprotective Effects
Tetrahydropyridine derivatives have been investigated for their neuroprotective properties. They may play a role in the treatment of conditions like Alzheimer's disease and Parkinson's disease by inhibiting neuroinflammation and promoting neuronal survival .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex molecules through various reactions such as alkylation and acylation. The presence of both carboxylate and tetrahydropyridine functionalities allows for diverse reactivity patterns that are beneficial in synthetic organic chemistry .
Synthesis of Pharmaceuticals
The compound can act as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored in the development of drugs targeting various biological pathways, including those involved in cancer and metabolic disorders .
Chemical Research
Catalysis
Recent studies suggest that tetrahydropyridine derivatives can function as catalysts in chemical reactions. Their ability to stabilize transition states can enhance reaction rates and selectivity in synthetic pathways .
Material Science
There is ongoing research into the use of this compound in material science applications, particularly as a component in polymers or as a stabilizing agent in nanomaterials. Its unique properties may contribute to improved performance characteristics in these materials .
Case Studies
Mechanism of Action
The mechanism of action of 1-Tert-butyl 2-methyl 1,2,3,4-tetrahydropyridine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
- 1-Tert-butyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate (CAS 124443-68-1): This isomer substitutes the methyl group at the 4-position instead of the 2-position. It shares the same molecular formula (C₁₂H₁₉NO₄) but exhibits distinct reactivity due to steric and electronic differences. The 1,4-substitution pattern may alter ring conformation and intermolecular interactions .
- 1-Tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate (CAS 125097-83-8): With substituents at the 1- and 3-positions, this isomer has a molecular weight of 241.27.
Variations in Ring Saturation
- 1-Tert-butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate (CAS 155905-80-9): This derivative features a 5,6-dihydro ring system, reducing saturation compared to the fully hydrogenated 1,2,3,4-tetrahydro counterpart. The molecular weight (241.28) and formula (C₁₂H₁₉NO₄) remain identical, but the reduced saturation may influence aromaticity and stability .
Functionalized Derivatives
1-Tert-butyl 2-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate (CAS 2230803-49-1):
The addition of a trifluoroacetyl group introduces strong electron-withdrawing effects, enhancing electrophilicity. This derivative is valuable in fluorinated drug synthesis .
Data Table: Key Structural and Physical Properties
*Note: CAS 164298-41-3 corresponds to a 1,2,3,6-tetrahydro derivative; exact CAS for 1,2,3,4-tetrahydro may require further verification.
Biological Activity
1-Tert-butyl 2-methyl 1,2,3,4-tetrahydropyridine-1,2-dicarboxylate (CAS Number: 219143-04-1) is a compound belonging to the class of tetrahydropyridines. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a tetrahydropyridine ring with tert-butyl and methyl substitutions. The presence of two carboxylate groups enhances its reactivity and interaction with biological systems.
Molecular Formula: C12H19NO4
Molecular Weight: 239.29 g/mol
IUPAC Name: 1-O-tert-butyl 2-O-methyl 3,4-dihydro-2H-pyridine-1,2-dicarboxylate
Target Interactions
Tetrahydropyridines are known to interact with various biological targets. The specific interactions of this compound have been studied for their effects on several biochemical pathways:
- Receptor Modulation: This compound may act as a modulator for certain receptors involved in neurotransmission.
- Enzyme Inhibition: It has shown potential as an inhibitor for enzymes that play crucial roles in metabolic pathways.
Biochemical Pathways
The compound's activity can influence pathways such as:
- Signal Transduction: Altering cellular signaling cascades.
- Apoptosis Induction: Promoting programmed cell death in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydropyridine derivatives. For instance, compounds structurally related to this compound have exhibited cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
MCF-7 (Breast Cancer) | 15.63 | Tamoxifen | 10.38 |
HCT-116 (Colon Cancer) | 12.00 | Doxorubicin | 5.00 |
These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of p53 expression levels.
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects of tetrahydropyridine derivatives. They may help mitigate neuronal damage by:
- Reducing oxidative stress.
- Enhancing synaptic plasticity.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
Study on Cytotoxicity:
A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against leukemia cell lines with IC50 values lower than traditional chemotherapeutics like doxorubicin . -
Neuroprotective Mechanisms:
Research indicated that certain tetrahydropyridine derivatives could protect against neurodegeneration by modulating neurotransmitter levels and exhibiting antioxidant properties . -
Enzyme Inhibition Studies:
Investigations into the inhibition of specific enzymes involved in cancer metabolism showed promising results for these compounds as potential therapeutic agents .
Q & A
Q. What are the primary synthetic routes for preparing 1-Tert-butyl 2-methyl 1,2,3,4-tetrahydropyridine-1,2-dicarboxylate, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via multi-step reactions involving protection/deprotection strategies. A common approach includes:
Carbamate protection : Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in 1,4-dioxane/water) to install the tert-butyl group .
Esterification : Methyl ester formation via coupling reagents or acid-catalyzed transesterification.
Cyclization : Tetrahydropyridine ring closure under controlled temperatures (-78°C to 100°C) using catalysts like palladium acetate with tert-butyl XPhos .
Key Considerations :
- Temperature sensitivity : Low temperatures (-78°C) minimize side reactions during enolate formation .
- Catalytic systems : Palladium-based catalysts improve regioselectivity in cyclization steps .
- Yield optimization : Multi-step reactions often yield 50–60% after purification, with losses attributed to Boc-group instability under acidic conditions .
Q. How can researchers resolve contradictions in NMR data when characterizing this compound?
Advanced Research Question
Contradictions in ¹H/¹³C NMR assignments may arise due to:
Diastereotopic protons : For example, methylene protons on the tetrahydropyridine ring may split into complex multiplets, requiring 2D NMR (COSY, HSQC) for unambiguous assignment .
Solvent effects : Chemical shifts vary in CDCl₃ vs. DMSO-d₆; DMSO may reveal hidden NH protons in Boc-protected intermediates .
Dynamic stereochemistry : Ring puckering in tetrahydropyridines can cause averaged signals. Variable-temperature NMR (e.g., -40°C to 25°C) can "freeze" conformers for clearer analysis .
Methodology :
- HRMS validation : Confirm molecular formula (e.g., C₁₈H₂₀N₂O₃) to rule out impurities .
- IR cross-check : Carbamate C=O stretches (~1680–1720 cm⁻¹) and ester C=O (~1740 cm⁻¹) help distinguish functional groups .
Q. What strategies are effective for stabilizing this compound during long-term storage?
Basic Research Question
Degradation pathways include:
Hydrolysis : Boc groups are labile in acidic/humid conditions.
Oxidation : Tertiary amines in the tetrahydropyridine ring may oxidize.
Stabilization Methods :
- Storage conditions : Anhydrous environments (argon atmosphere) at -20°C in amber vials .
- Lyophilization : Freeze-drying after synthesis reduces hydrolytic degradation .
- Additives : Stabilizing agents like BHT (butylated hydroxytoluene) at 0.1% w/w prevent radical-mediated oxidation .
Q. How can stereochemical outcomes be controlled during the synthesis of derivatives?
Advanced Research Question
Stereocontrol is critical for biological activity. Key approaches:
Chiral auxiliaries : Use (2R,4R)-configured intermediates to dictate ring stereochemistry via lithium diisopropylamide (LDA)-mediated enolate formation .
Asymmetric catalysis : Chiral Pd catalysts (e.g., XPhos ligands) enhance enantioselectivity in cyclization steps .
Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., axial Boc groups), while higher temperatures allow equilibration to thermodynamically stable isomers .
Data Analysis :
- Optical rotation : Compare [α]D values with literature for configuration validation .
- X-ray crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data in crowded spectra .
Q. What analytical techniques are most reliable for quantifying impurities in this compound?
Advanced Research Question
Common impurities include de-Boc derivatives and unreacted intermediates.
Methodology :
HPLC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Impurities like ethyl esters (from transesterification) elute earlier than the target compound .
²⁹Si NMR : Detects silanol byproducts if silyl-protecting groups are used in synthesis .
Elemental analysis : Validate purity (>98%) by matching calculated vs. found C/H/N ratios .
Example Data :
Impurity | Retention Time (min) | m/z [M+H]+ | Source |
---|---|---|---|
De-Boc derivative | 8.2 | 290.15 | Hydrolysis |
Methyl ester | 10.5 | 318.18 | Incomplete reaction |
Q. How do researchers address low yields in large-scale syntheses of this compound?
Advanced Research Question
Scale-up challenges include heat dissipation and mixing inefficiencies.
Optimization Strategies :
- Flow chemistry : Continuous reactors improve temperature control during exothermic steps (e.g., Boc protection) .
- Catalyst recycling : Immobilized Pd catalysts reduce metal leaching and cost .
- Workup modifications : Liquid-liquid extraction with ethyl acetate/water (3:1) improves recovery of polar intermediates .
Yield Data :
Scale (mmol) | Yield (%) | Key Improvement |
---|---|---|
10 | 55 | Standard batch |
100 | 42 | No flow reactor |
100 | 58 | Flow reactor |
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3,4-dihydro-2H-pyridine-1,2-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h6,8-9H,5,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCPAVHGPYCFNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCCC1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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